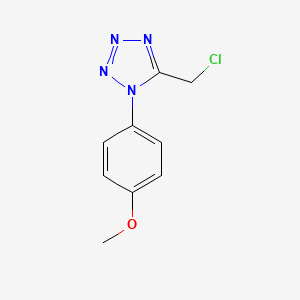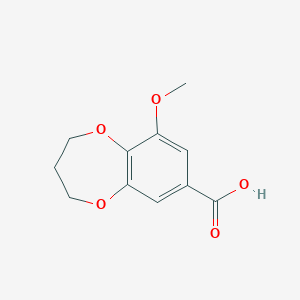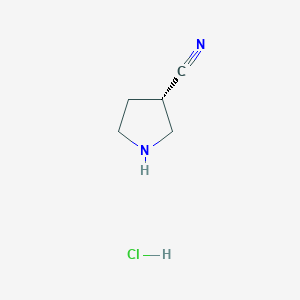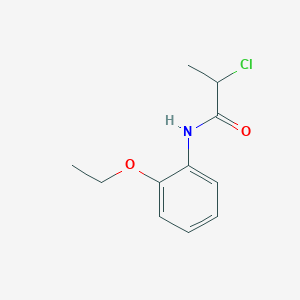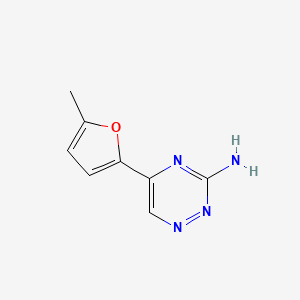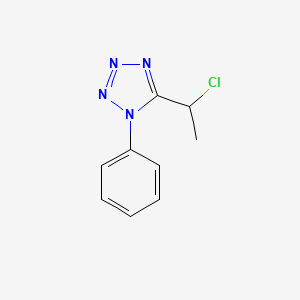![molecular formula C14H16ClNO B1452696 [2-(Phenoxymethyl)phenyl]methanamine hydrochloride CAS No. 1172736-92-3](/img/structure/B1452696.png)
[2-(Phenoxymethyl)phenyl]methanamine hydrochloride
Vue d'ensemble
Description
[2-(Phenoxymethyl)phenyl]methanamine hydrochloride, also known as PMMA, is a chemical compound that belongs to the family of phenethylamines. PMMA is a synthetic drug that has gained attention in recent years due to its potential for use in scientific research.
Applications De Recherche Scientifique
Synthesis and Catalytic Evaluation
A study by Roffe et al. (2016) details the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives through C–H bond activation, leading to the creation of unsymmetrical NCN′ pincer palladacycles. These compounds have been evaluated for their catalytic applications, demonstrating good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Pharmacological Profiles
Ogawa et al. (2002) explored the pharmacology of a novel 5-HT2A receptor antagonist, showcasing its potential in inhibiting platelet aggregation and its selectivity and potency over other 5-HT2A receptor antagonists. This research contributes to understanding the receptor's role in various physiological processes and potential therapeutic applications (Ogawa et al., 2002).
Drug Discovery and Design
The development of 1-(2-phenoxyphenyl)methanamines for selective dual serotonin/noradrenaline reuptake inhibition is outlined by Whitlock et al. (2008). This work highlights the compound's therapeutic potential, emphasizing the importance of metabolic stability and selectivity in drug design (Whitlock et al., 2008).
QSAR Models and Biological Activities
Mente et al. (2008) utilized QSAR models to evaluate the activities of phenoxyphenyl-methanamine compounds, providing insights into their structure-activity relationships (SAR) and potential biological activities. This research aids in the rational design of compounds with desired properties (Mente et al., 2008).
Enhanced Cellular Uptake and Photocytotoxicity
Research by Basu et al. (2015) on iron(III) complexes of pyridoxal Schiff base demonstrates enhanced cellular uptake with selectivity and remarkable photocytotoxicity. This study opens avenues for developing novel therapeutic agents targeting cancer cells (Basu et al., 2015).
Antimicrobial Agents
Visagaperumal et al. (2010) focused on the synthesis and antimicrobial evaluation of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives. The findings indicate these compounds possess varying degrees of antibacterial and antifungal activities, showcasing their potential as antimicrobial agents (Visagaperumal et al., 2010).
Propriétés
IUPAC Name |
[2-(phenoxymethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14;/h1-9H,10-11,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQOGXVBNDLQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Phenoxymethyl)phenyl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B1452615.png)

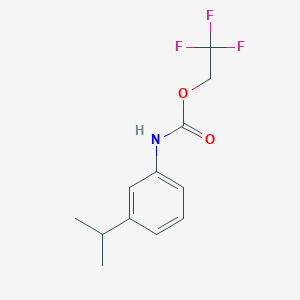

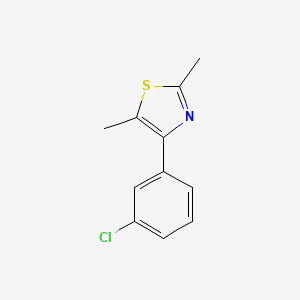
![3-[(1-Phenylethyl)amino]propanamide](/img/structure/B1452621.png)
![Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1452622.png)
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine](/img/structure/B1452624.png)
